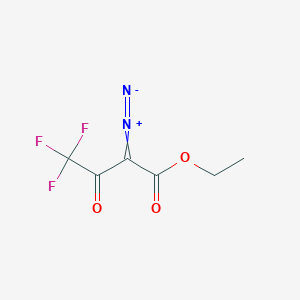
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a valuable precursor in organic synthesis, particularly for the creation of trifluoromethyl heterocycles. This compound is an α-diazo-β-ketoester, which can undergo various chemical transformations, making it a versatile reagent in synthetic chemistry .
作用機序
Mode of Action
The compound undergoes reactions with other substances, leading to the formation of new compounds. For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .
Biochemical Pathways
The compound is involved in several biochemical pathways, leading to the formation of various fluorinated building blocks, such as enones and 1,3-diketones .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
The compound’s action results in the formation of various new compounds, including 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline . These compounds may have different properties and potential applications.
Action Environment
The action of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound reacts easily with other substances at room temperature in the presence of a catalytic amount of NEt 3 .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the diazo transfer reaction. This involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors to handle the potentially hazardous diazo intermediates more safely and efficiently .
化学反応の分析
Types of Reactions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate undergoes several types of reactions, including:
Insertion Reactions: In the presence of transition metals, it can form metal carbene intermediates that insert into X-H bonds (X = C, O, S, N).
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form pyrazoles and other heterocycles.
Substitution Reactions: The diazo group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions:
Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.
Solvents: Dichloromethane, toluene, and other organic solvents.
Bases: Triethylamine, sodium hydride.
Major Products:
Trifluoromethylated Heterocycles: Pyrroles, furans, pyrazoles, imidazoles, oxazoles, thiazoles, pyridines, and others.
科学的研究の応用
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing trifluoromethylated heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
類似化合物との比較
Ethyl 2-diazo-3-oxobutanoate: Lacks the trifluoromethyl group, resulting in lower electrophilicity and reactivity.
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate: Similar but with one less fluorine atom, affecting its reactivity and stability.
Ethyl 2-diazo-4,4,4-trifluoro-2-oxobutanoate: A positional isomer with different reactivity patterns.
Uniqueness: The presence of the trifluoromethyl group in ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate imparts unique properties such as increased electrophilicity, metabolic stability, and bioavailability, making it a more versatile and valuable reagent in synthetic chemistry compared to its non-fluorinated or less fluorinated counterparts .
特性
IUPAC Name |
ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNRDDGNGVLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
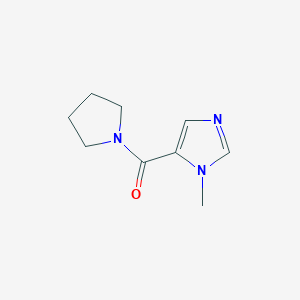
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)
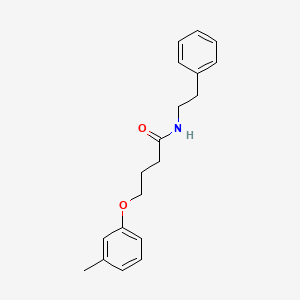
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
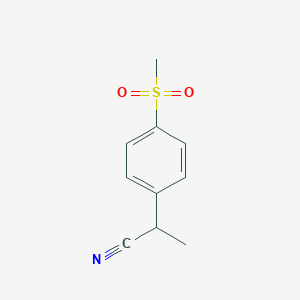
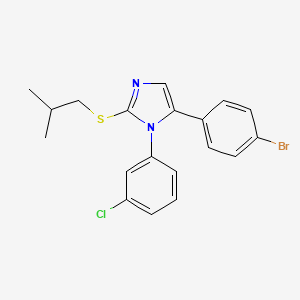
![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2978675.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)
![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)
